Tiacrilast

説明

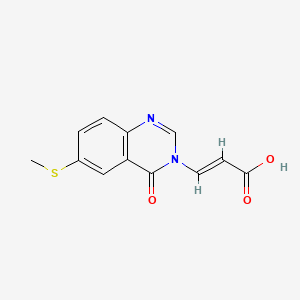

Structure

2D Structure

3D Structure

特性

CAS番号 |

78299-53-3 |

|---|---|

分子式 |

C12H10N2O3S |

分子量 |

262.29 g/mol |

IUPAC名 |

(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H10N2O3S/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16/h2-7H,1H3,(H,15,16)/b5-4+ |

InChIキー |

VHFPVEGFRVEDBK-SNAWJCMRSA-N |

SMILES |

CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |

異性体SMILES |

CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)O |

正規SMILES |

CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |

同義語 |

3-(6-(methylthio)-4-oxo-4H-quinazolin-3-yl)-2-propenoic acid Ro 223747 Ro-22-3747 tiacrilast |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivation Research

Advanced Synthetic Routes to Tiacrilast and its Quinazoline (B50416) Core

The synthesis of this compound, which is chemically (E)-3-(6-(methylthio)-4-oxo-3(4H)-quinazolinyl)acrylic acid, and its central quinazoline-4(3H)-one ring system has been approached through various methodologies, ranging from classical condensation reactions to modern catalyzed and microwave-assisted techniques.

A common strategy for the synthesis of the 2-substituted-4(3H)-quinazolinone scaffold, the core of this compound, involves the cyclization of anthranilic acid derivatives. A facile method involves the reaction of 2-acylaminobenzonitriles with 5N hydrochloric acid, followed by basification, to yield the desired quinazolinones in good yields. tandfonline.com This method is noted to be sensitive to the acid concentration, as more dilute acids lead to the formation of byproducts. tandfonline.com

Modern synthetic advancements have introduced more efficient and environmentally benign approaches. Microwave-assisted synthesis has been reported for the preparation of 2,3-disubstituted quinazoline-4(3H)-ones, significantly reducing reaction times and improving yields. rjptonline.org For instance, the one-pot microwave-promoted synthesis of 2,3-disubstituted 3H-quinazolin-4-ones has been optimized using triphenyl phosphite (B83602) and pyridine. rjptonline.org

Catalysis-driven methods have also been extensively explored. Transition metals such as copper and iron have been employed to catalyze the formation of the quinazolinone ring. Copper-catalyzed methods include the synthesis of 2-arylquinazolinones and pyrido-fused quinazolinones. mdpi.com Iron(III) chloride has been used to catalyze the reaction of isatoic anhydride (B1165640) with amidoxime (B1450833) derivatives to produce 2-substituted quinazolin-4(3H)-ones. mdpi.com Furthermore, metal-free synthetic routes are also being developed, contributing to greener chemistry. ujpronline.com

One-pot synthesis and multicomponent reactions represent another advanced strategy, allowing for the construction of complex quinazolinone derivatives in a single step from simple precursors. ujpronline.com These methods offer advantages in terms of operational simplicity and efficiency.

Table 1: Comparison of Synthetic Methods for Quinazolinone Core

| Method | Key Reagents/Conditions | Advantages | Reference(s) |

|---|---|---|---|

| Classical Cyclization | 2-Acylaminobenzonitriles, 5N HCl | Simple procedure | tandfonline.com |

| Microwave-Assisted Synthesis | Microwave irradiation, triphenyl phosphite | Reduced reaction times, improved yields | rjptonline.org |

| Copper-Catalyzed Synthesis | Cu(OAc)₂·H₂O | Good to excellent yields, functional group tolerance | mdpi.com |

| Iron-Catalyzed Synthesis | Iron(III) chloride | Efficient catalysis | mdpi.com |

| One-Pot Synthesis | Multicomponent reactions | Operational simplicity, efficiency | ujpronline.com |

Design and Chemical Derivation of this compound Analogues for Preclinical Exploration

The design of analogues of a lead compound like this compound is a crucial step in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. The quinazoline scaffold of this compound offers multiple positions for chemical modification. The design of this compound analogues for preclinical exploration can be guided by principles of bioisosteric replacement and structure-activity relationship (SAR) studies.

Bioisosteric replacement involves substituting a part of the molecule with a chemical group that retains similar physical or chemical properties, potentially leading to improved biological activity. For instance, the methylthio group at the 6-position of the quinazoline ring could be replaced with other electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. Similarly, the acrylic acid side chain at the 3-position is a key feature that can be modified. Analogues with different chain lengths, degrees of unsaturation, or replacement of the carboxylic acid with other acidic bioisosteres (e.g., tetrazole) could be synthesized and evaluated.

The synthesis of such analogues would follow the synthetic routes established for the quinazoline core, with the incorporation of appropriately functionalized building blocks. For example, starting with a substituted anthranilic acid or anthranilamide would allow for the introduction of diversity at the 6-position. The N-alkylation at the 3-position can be achieved by reacting the pre-formed quinazolinone with a suitable acrylic acid derivative.

Studies on other quinazoline derivatives have shown that substitutions at the 2 and 3-positions significantly influence their biological activities. rjptonline.orgnih.gov For example, the introduction of various aryl and heterocyclic moieties at these positions has led to compounds with potent anti-inflammatory or anticancer properties. ekb.egrsc.orgfrontiersin.orgnih.gov These findings from related quinazoline series can inform the rational design of novel this compound analogues.

Table 2: Potential Sites for Modification on the this compound Scaffold

| Position | Original Group | Potential Modifications | Rationale |

|---|---|---|---|

| Position 2 | Hydrogen | Alkyl, Aryl, Heterocyclyl | Explore steric and electronic effects on activity |

| Position 3 | (E)-propenoic acid | Varying chain length, different acidic bioisosteres (e.g., tetrazole) | Optimize interaction with target and pharmacokinetic properties |

| Position 6 | Methylthio | Halogens, alkoxy, amino groups | Modulate electronic properties and metabolic stability |

Computational Chemistry and Chemoinformatic Approaches in this compound Synthetic Research

Computational chemistry and chemoinformatics have become indispensable tools in modern drug discovery and synthetic research, offering insights that can guide the design and synthesis of new molecules. researchgate.net For a compound like this compound, these approaches can be applied in several ways.

Molecular Docking: If the biological target of this compound is known, molecular docking studies can be performed to predict the binding mode of this compound and its analogues within the active site of the target protein. nih.govdergipark.org.tr This information is invaluable for understanding the key interactions responsible for biological activity and for designing new analogues with improved binding affinity. Docking studies on other quinazolinone derivatives have successfully identified crucial interactions with their targets, such as EGFR. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com By developing a QSAR model for a set of this compound analogues, it would be possible to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. Descriptors used in QSAR models can include constitutional, topological, and quantum-chemical parameters. nih.gov

In Silico ADMET Prediction: Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed this compound analogues. nih.govscirp.org These in silico predictions help in the early identification of candidates with potential pharmacokinetic or toxicity issues, allowing for their modification or deprioritization before committing to synthetic efforts.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic properties, reactivity, and spectroscopic characteristics of this compound and its intermediates. internationaljournalssrg.org These calculations can provide insights into reaction mechanisms and help in optimizing synthetic conditions. internationaljournalssrg.org

The integration of these computational approaches can significantly streamline the research process for this compound, enabling a more rational and efficient exploration of its chemical space and biological potential.

Table 3: Application of Computational Methods in this compound Research

| Computational Method | Application | Potential Outcome | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicting binding mode with biological target | Understanding key interactions, guiding analogue design | nih.govdergipark.org.tr |

| QSAR | Relating chemical structure to biological activity | Predicting activity of new analogues, prioritizing synthesis | nih.govbrieflands.com |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties | Early identification of problematic candidates | nih.govscirp.org |

| Quantum Chemical Calculations | Studying electronic properties and reactivity | Optimizing synthetic routes, understanding reaction mechanisms | internationaljournalssrg.org |

Elucidation of Molecular and Cellular Pharmacological Mechanisms

Research into Allergic Mediator Release Inhibition Mechanisms

Tiacrilast is recognized as a potent inhibitor of the release of allergic mediators. ncats.ioncats.ionih.govkarger.com This inhibitory activity is considered the primary mechanism underlying its antiallergic effects. ncats.ioncats.iokarger.com Studies have confirmed this mechanism through in vitro and preclinical models. ncats.ioncats.io

Mechanistic Studies of Mast Cell Degranulation Processes

A key area of research into this compound's mechanism involves its effect on mast cell degranulation. This compound acts as a potent mast cell degranulation inhibitor in vitro. ncats.ioncats.ionih.gov Mast cell degranulation is a critical step in immediate hypersensitivity reactions, involving the release of preformed mediators stored in granules. wikipedia.orgnih.gov

Studies have shown that this compound sodium inhibits IgE-mediated histamine (B1213489) release in rat peritoneal mast cells. vulcanchem.com This effect is correlated with its ability to prevent calcium influx into mast cells, a crucial event for initiating the degranulation process. vulcanchem.comfrontiersin.org The influx of extracellular Ca²⁺ is a vital step in mast cell degranulation, and inhibiting this influx is a known mechanism for mast cell stabilizers like cromolyn (B99618) sodium. frontiersin.org

Investigations into Histamine Release Modulation from Immune Cells

This compound has been shown to inhibit antigen-induced histamine release from passively sensitized rat peritoneal cells in vitro. ncats.ioncats.io Histamine is a key mediator released by mast cells and basophils during immediate hypersensitivity reactions. wikipedia.orgall-imm.comnih.gov Its release contributes to various allergic symptoms. all-imm.comnih.gov

Beyond histamine, this compound has also been found to effectively inhibit the release of other mediators, including peptidoleukotrienes, thromboxane, and serotonin, during immediate hypersensitivity reactions. karger.com This broader inhibitory profile suggests a comprehensive effect on the release of various inflammatory substances from immune cells involved in allergic responses.

Research findings on the inhibition of mediator release by this compound are summarized in the table below:

| Mediator | Effect of this compound Inhibition | Cell Type/Model | Reference |

| Histamine | Inhibited | Rat peritoneal mast cells (in vitro) | vulcanchem.com |

| Histamine | Inhibited | Sensitized rat peritoneal cells | ncats.ioncats.io |

| Peptidoleukotrienes | Inhibited | During immediate hypersensitivity | karger.com |

| Thromboxane | Inhibited | During immediate hypersensitivity | karger.com |

| Serotonin | Inhibited | During immediate hypersensitivity | karger.com |

Exploration of Intracellular Signaling Pathways Modulated by this compound

While the precise, detailed intracellular signaling pathways modulated directly by this compound are not extensively described in the provided search results, its inhibitory effect on calcium influx into mast cells points to an interaction with signaling cascades that regulate intracellular calcium levels. vulcanchem.com Calcium signaling is a fundamental component of various intracellular pathways, particularly those involved in immune cell activation and degranulation. wikipedia.orgfrontiersin.orgnih.govcellsignal.com

Mast cell activation and degranulation are triggered by the activation of cell surface receptors, such as FcεRI, which initiate a cascade of intracellular signaling events. nih.govfrontiersin.org These pathways involve various protein kinases and second messengers, ultimately leading to the mobilization of intracellular calcium and the influx of extracellular calcium. frontiersin.orgnih.govcellsignal.comnih.gov The inhibition of calcium influx by this compound suggests it may interfere with components of this complex signaling network. vulcanchem.com

Intracellular signaling pathways connect cell surface receptors to downstream cellular responses, often involving protein phosphorylation and the activation of transcription factors. nih.govnih.govcreative-diagnostics.comslideshare.net Common pathways include those involving G protein-coupled receptors, receptor tyrosine kinases, and second messengers like cAMP, IP₃, and Ca²⁺. nih.govcreative-diagnostics.comslideshare.net Further research would be needed to specifically delineate which of these pathways, or other novel pathways, are directly modulated by this compound.

The delayed onset of action observed with this compound (peak effect at 10–14 days) in some contexts implies that its mechanism may also involve the modulation of late-phase inflammatory mediators, extending beyond the immediate effects of mast cell stabilization. vulcanchem.com This could involve influencing intracellular signaling pathways that regulate gene expression and the synthesis of these later-acting mediators. nih.govcreative-diagnostics.com

Preclinical in Vitro Research Models and Methodologies

Cell-Based Assay Systems for Mediator Release Inhibition Studies

Cell-based assays are crucial for evaluating the pharmacological activity of compounds like Tiacrilast, particularly their ability to modulate cellular processes involved in allergic responses, such as the degranulation of mast cells and the subsequent release of mediators like histamine (B1213489). bmglabtech.comfraunhofer.de

Application of Passively Sensitized Rat Peritoneal Cell Models

Passively sensitized rat peritoneal mast cells have been a significant model in this compound research. These cells, when sensitized with IgE antibodies and subsequently challenged with an antigen, mimic the allergic response by releasing pre-formed and newly synthesized mediators. This compound has been shown to inhibit this IgE-mediated histamine release in this model. Studies have reported that this compound sodium inhibits IgE-mediated histamine release with an IC₅₀ of 0.25 μM in rat peritoneal mast cells. This demonstrates a potent inhibitory effect in this specific in vitro system. vulcanchem.comnih.gov The activity of this compound in preventing mediator release in this model correlates with its ability to prevent calcium influx into mast cells, a critical step in the degranulation process. vulcanchem.com

Table 1: Inhibition of Histamine Release in Passively Sensitized Rat Peritoneal Mast Cells

| Compound | IC₅₀ (μM) |

| This compound Sodium | 0.25 |

| Cromoglycate | 1.5 |

Data derived from studies on IgE-mediated histamine release. vulcanchem.comnih.gov

Other Relevant Cell Line Systems in this compound Research

Beyond primary rat peritoneal mast cells, other cell line systems have been utilized to investigate this compound's effects on mediator release. The RBL-2H3 cell line, a rat basophilic leukemia cell line, is a widely accepted model that shares characteristics with mucosal mast cells and basophils and undergoes degranulation upon activation. gbsleiden.comnih.govarcadiascience.comnih.gov While specific detailed findings for this compound using RBL-2H3 cells were not prominently available in the search results, this cell line is commonly used in mast cell degranulation assays to assess the inhibitory potential of compounds. gbsleiden.comnih.govnih.gov Such assays typically measure the release of mediators like β-hexosaminidase, which is released in parallel with histamine. nih.govnih.gov

Membrane Permeability and Absorption Studies in Artificial and Cellular Models

Evaluating the ability of this compound to cross biological membranes is crucial for understanding its potential absorption and distribution. In vitro models, both artificial and cell-based, are employed for this purpose.

Utilization of Parallel Artificial Membrane Permeability Assay (PAMPA) in Research

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to assess the passive diffusion of compounds across a lipid-infused artificial membrane. acs.orgcreative-bioarray.comwikipedia.org This assay simulates passive transcellular permeation and is a cost-effective and rapid screening tool that does not involve cell culture. acs.orgcreative-bioarray.com PAMPA can provide information on a compound's lipophilicity and its potential to permeate membranes via passive diffusion. acs.org While specific detailed PAMPA data for this compound was limited in the search results, PAMPA is a standard technique in preclinical assessment to predict passive oral absorption and permeability across various barriers, including the gastrointestinal tract. acs.orgcreative-bioarray.comwikipedia.org One source mentions a predicted log P value for this compound of 1.1, which is relevant to its lipophilicity and potential for passive diffusion. nih.gov Another source lists this compound with a log D (pH 7.4 octanol/water) of -1.05 in the context of PAMPA studies, suggesting relatively low lipophilicity at physiological pH. acs.org

Application of Caco-2 Cell Models for Compound Permeation Research

Caco-2 cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized enterocytes when cultured, mimicking the intestinal epithelial barrier. medtechbcn.comevotec.combioduro.com The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption, as it accounts for transcellular and paracellular transport, as well as potential interactions with efflux and uptake transporters. medtechbcn.comevotec.combioduro.com Bidirectional transport studies across Caco-2 monolayers can determine apparent permeability coefficients (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, allowing for the calculation of an efflux ratio to identify potential active efflux. evotec.combioduro.com While detailed Caco-2 permeability data specifically for this compound was not extensively available in the search results, Caco-2 assays are a standard part of preclinical evaluation for orally administered drugs to predict their absorption characteristics. medtechbcn.comevotec.combioduro.com One study mentions this compound in a list of compounds used in the context of correlating Caco-2 cell based permeabilities with in vivo absorption. scispace.com Another source lists a Caco-2 permeability value for this compound of 12.59 (units not specified, but likely x 10⁻⁶ cm/s based on typical Caco-2 data presentation) in a table related to in silico prediction of intestinal transport. researchgate.net

Table 2: Predicted Caco-2 Permeability for this compound

| Compound | Caco-2 Permeability (x 10⁻⁶ cm/s) |

| This compound | 12.59 |

Note: Units inferred based on common Caco-2 permeability data representation. researchgate.net

Advanced In Silico Modeling and Simulation for In Vitro Predictions

In silico modeling and simulation play an increasingly important role in preclinical research, complementing in vitro studies by providing predictive insights based on computational analysis of molecular structure and properties. labcorp.comnih.govfrontiersin.org These methods can be used to predict various parameters relevant to in vitro studies, such as permeability, metabolism, and potential interactions with biological targets. labcorp.comnih.govmdpi.com For this compound, in silico approaches have been used in the context of predicting intestinal epithelial transport, potentially utilizing molecular descriptors and machine learning models correlated with experimental Caco-2 permeability data. researchgate.net While specific detailed in silico models developed solely for this compound were not found, the application of such methods in conjunction with in vitro data, like PAMPA and Caco-2 results, is a common practice in drug discovery to build predictive models for absorption and permeability. researchgate.netmdpi.comnih.gov These models can help prioritize compounds for further in vitro testing and provide a deeper understanding of the factors influencing their behavior in biological systems. labcorp.comnih.govfrontiersin.org

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are computational techniques widely employed in preclinical research to investigate the interactions between a ligand (such as a drug molecule) and its target receptor at an atomic level. mdpi.compensoft.netmdpi.combiotechrep.ir These methods aim to predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction (binding affinity). mdpi.compensoft.netmdpi.com Molecular dynamics simulations further assess the stability of the ligand-receptor complex over time, providing insights into the dynamic behavior of the system in a simulated physiological environment. mdpi.compensoft.netmdpi.combiotechrep.ir

Ligand-receptor interactions are fundamental to the mechanism of action of many drugs. researchgate.netmsdmanuals.comnih.gov They involve the specific binding of a ligand molecule to a recognition site on a receptor macromolecule, which can subsequently lead to the activation or inactivation of the receptor and modulation of cellular function. researchgate.netmsdmanuals.comnih.gov Computational approaches like molecular docking and dynamics simulations are valuable tools for understanding these interactions, guiding drug design, and predicting potential targets or off-targets. mdpi.compensoft.netmdpi.combiotechrep.ir

While molecular docking and dynamics simulations are standard methodologies in preclinical drug discovery, specific detailed research findings applying these techniques solely to this compound and its precise molecular targets (such as receptors involved in mast cell degranulation or anaphylaxis pathways) were not prominently available in the conducted search.

Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a correlation between the structural properties of chemical compounds and their biological activity. researchgate.netsciforum.net By analyzing a series of compounds with similar structures and varying biological activities, QSAR models can predict the activity of new, untested compounds based on their molecular descriptors. researchgate.netsciforum.net This approach is crucial in drug discovery for optimizing chemical structures to enhance desired biological effects and improve pharmacokinetic properties. researchgate.netsciforum.net Various QSAR methods exist, utilizing different sets of molecular descriptors and statistical techniques to build predictive models. researchgate.netsciforum.netmdpi.comresearchgate.net

This compound has been mentioned in the context of QSAR studies, particularly those focused on predicting parameters related to drug absorption and permeability, such as human intestinal absorption (%HIA) and Caco-2 cell permeability. researchgate.netsciforum.netmdpi.comresearchgate.netwiley-vch.de These studies often utilize physicochemical properties and molecular descriptors to build models that can predict how well a compound might be absorbed or permeate biological membranes. researchgate.netsciforum.netmdpi.comresearchgate.net

One study involving QSAR analysis for the prediction of Caco-2 permeability using quadratic indices included this compound in its dataset. mdpi.comresearchgate.net The table below presents data points for this compound from this specific QSAR analysis:

| Compound | Descriptor 1 | Descriptor 2 | Descriptor 3 | Descriptor 4 | Descriptor 5 | Descriptor 6 | Descriptor 7 |

| This compound | -4.90 | -4.482 | -0.418 | -3.894 | -1.006 | 178.2154 | 249.766 |

Note: The specific meaning and derivation of "Descriptor 1" through "Descriptor 7" are based on the quadratic indices used in the cited QSAR study for predicting Caco-2 permeability. mdpi.comresearchgate.net

While this compound has been included in QSAR studies focusing on absorption and permeability, detailed research findings specifically on QSAR analyses conducted to explore the structure-activity relationships of this compound derivatives concerning their primary pharmacological activities (e.g., mast cell inhibition) were not extensively found in the search results. QSAR analysis of derivatives is a common practice to understand how structural modifications impact activity and to design more potent or selective compounds.

Preclinical in Vivo Research Models and Methodologies

Utilization of Animal Models in Immediate Hypersensitivity Research

Animal models of immediate hypersensitivity are fundamental for screening and characterizing potential antiallergic drugs. slideshare.net These reactions are typically rapid, occurring within minutes of an allergen challenge in a sensitized individual, and are driven by IgE antibodies. mdpi.comfrontiersin.org Tiacrilast has demonstrated potent oral activity in two key IgE-mediated animal models of immediate hypersensitivity: the rat passive cutaneous anaphylaxis (PCA) test and the rat anaphylactic bronchospasm model. nih.govnih.gov These models confirm the compound's ability to interfere with the physiological processes that lead to acute allergic symptoms. ncats.ioncats.io

The Passive Cutaneous Anaphylaxis (PCA) model is a widely used in vivo assay to evaluate Type I hypersensitivity reactions. hookelabs.com The protocol involves local, intradermal sensitization of a non-sensitized animal (rat, in this case) with IgE antibodies specific to an antigen. nih.gov After a latency period to allow the antibodies to bind to FcεRI receptors on tissue mast cells, the animal is challenged intravenously with the specific antigen along with a dye, such as Evans Blue. hookelabs.com The cross-linking of the bound IgE by the antigen triggers mast cell degranulation, releasing vasoactive mediators that increase vascular permeability. The extent of this permeability is quantified by measuring the amount of dye that extravasates into the tissue at the sensitization site.

In the evaluation of this compound, this model was used to determine its inhibitory effect on this IgE-mediated response. nih.gov The compound showed marked activity in the rat PCA assay, demonstrating its ability to prevent the increase in vascular permeability following antigen challenge. ncats.ioncats.io

| Compound | Animal Model | Assay | Efficacy Metric (ID₅₀) |

|---|---|---|---|

| This compound | Rat | Passive Cutaneous Anaphylaxis | 0.65 mg/kg (oral) |

ID₅₀ (Median Inhibitory Dose) represents the dose required to inhibit the anaphylactic reaction by 50%. Data sourced from Agents and Actions (1986). nih.gov

To assess the potential of this compound in treating respiratory allergic reactions, researchers employed a rat model of anaphylactic bronchospasm. nih.govnih.gov This model simulates an asthma-like response. Typically, rats are passively sensitized with IgE antibodies. nih.gov Following sensitization, the animals are challenged with the corresponding antigen, which induces an acute bronchoconstriction, a key feature of anaphylactic shock. bioline.org.br The severity of the bronchospasm can be measured through various means, including changes in respiratory function. mdpi.com

This compound proved to be a potent inhibitor of this response when administered orally. nih.govnih.gov Its efficacy in this model further supports the mechanism of inhibiting mediator release from mast cells, which are crucial in the pathogenesis of allergic asthma. nih.gov

| Compound | Animal Model | Assay | Efficacy Metric (ID₅₀) |

|---|---|---|---|

| This compound | Rat (passively sensitized) | Anaphylactic Bronchospasm | 0.022 mg/kg (oral) |

ID₅₀ (Median Inhibitory Dose) represents the dose required to inhibit the anaphylactic bronchospasm by 50%. Data sourced from Agents and Actions (1986). nih.gov

Experimental Protocols for Rat Passive Cutaneous Anaphylaxis Assay

Murine Models for Inflammatory and Allergic Disease Pathophysiology

Murine models are instrumental in studying the complex cellular and molecular mechanisms underlying various inflammatory and allergic skin conditions, such as contact dermatitis. researchgate.netnih.gov These models allow for the investigation of a compound's effect on both the elicitation phase of the allergic response and on irritant-induced inflammation. researchgate.netkarger.com

The effect of this compound was investigated in murine models of both allergic and irritant contact dermatitis. researchgate.netkarger.com Allergic contact dermatitis was induced using the sensitizing agent dinitrofluorobenzene, while irritant contact dermatitis was induced with either croton oil or dimethyl sulfoxide. researchgate.netkarger.com A primary endpoint in these studies is the measurement of ear swelling after topical application of the inflammatory agent. karger.com

In these experiments, this compound was shown to significantly reduce ear swelling in both the allergic and irritant dermatitis models. researchgate.netkarger.com Histopathological analysis also revealed that the compound preserved the structural integrity of mast cells, providing further evidence that its anti-inflammatory effects are linked to mast cell stabilization. karger.com These results suggest that mast cells play a role in the elicitation of murine contact dermatitis and that this compound can effectively modulate this response. karger.com

| Dermatitis Model | Inducing Agent | Key Finding | Histopathological Observation |

|---|---|---|---|

| Allergic Contact Dermatitis | Dinitrofluorobenzene | Significant reduction in ear swelling | Preservation of mast cell architecture |

| Irritant Contact Dermatitis | Croton oil | Significant reduction in ear swelling | Preservation of mast cell architecture |

| Irritant Contact Dermatitis | Dimethyl sulfoxide | Significant reduction in ear swelling | Preservation of mast cell architecture |

Findings are based on a study published in Skin Pharmacology (1990). karger.com

Considerations for Robustness and Reproducibility in this compound Preclinical Animal Research

The reproducibility of preclinical animal research is a critical issue in drug development. trilogywriting.comresearchgate.net Several factors can contribute to a lack of reproducibility, including low statistical power, selective reporting, and a lack of scientific rigor in experimental design and methodology. trilogywriting.comnih.gov While specific reproducibility studies on this compound are not available in the reviewed literature, general principles for ensuring robust preclinical data are applicable.

For the types of studies conducted with this compound, ensuring robustness and reproducibility involves several key considerations. Rigorous standardization of the animal model, including genetics and environmental conditions (housing, diet), is a traditional approach to increase precision. researchgate.net However, there is a growing recognition that testing results for robustness across slightly different conditions or in multiple genetic backgrounds can improve the translational potential of preclinical findings. researchgate.netnih.gov Multi-laboratory studies, even with small sample sizes, can significantly improve the accuracy of effect size estimates compared to single-laboratory studies. researchgate.netnih.gov Furthermore, internal replication, where experiments are repeated across different batches or days, can be used to assess the stability of results without the cost of full replication studies. arxiv.org For studies like the rat PCA and bronchospasm models, this could involve ensuring consistent sensitization protocols and objective, blinded endpoint assessment to avoid bias. trilogywriting.com In contact dermatitis models, the use of standardized scoring systems for symptoms like erythema and edema is crucial. nih.gov Ultimately, a robust experimental design, unbiased analysis, and transparent reporting are essential to ensure that the promising preclinical results observed with this compound are reliable and predictive. nih.gov

Theoretical Frameworks Underpinning Tiacrilast Research

Pharmacological Theories of Anti-allergic and Anti-inflammatory Action

The pharmacological approach to mitigating allergic reactions encompasses various strategies. A primary theory involves the antagonism of specific mediator receptors, such as the H1-receptor for histamine (B1213489). nih.gov However, an alternative and distinct pharmacological theory, which underpins the research of Tiacrilast, focuses on preventing the release of inflammatory mediators from immune cells in the first place. nih.govnih.gov This approach is centered on the concept of "mediator release inhibition" or "mast cell stabilization." nih.govwikipedia.org

Unlike antihistamines that compete with histamine at its receptor site, this compound's activity is theorized to occur earlier in the allergic cascade. nih.gov It does not display end-organ antagonism to key mediators like histamine, serotonin, or leukotrienes. nih.gov Instead, its anti-allergic effect is attributed to the direct inhibition of mediator release from mast cells. nih.govncats.io This mechanism prevents the degranulation of mast cells, a critical event where a host of pre-formed and newly synthesized inflammatory substances are released into the surrounding tissue. nih.govfrontiersin.org These mediators, including histamine, proteases, cytokines, and leukotrienes, are responsible for the clinical manifestations of an allergic reaction, such as increased vascular permeability and smooth muscle contraction. britannica.comfrontiersin.org

By inhibiting the release of this broad spectrum of compounds, this compound's pharmacological profile extends beyond simple antihistaminic action to a more comprehensive anti-inflammatory effect. The release of pro-inflammatory cytokines and chemokines from mast cells plays a significant role in recruiting other immune cells and perpetuating the inflammatory response. nih.govnih.gov Therefore, a compound that stabilizes mast cells can theoretically attenuate both the immediate hypersensitivity reaction and the subsequent late-phase inflammatory processes. nih.gov

Immunological Theories of Mast Cell Biology and Allergic Response Regulation

The immunological basis for this compound's action is rooted in the biology of the mast cell and its central role in Type I hypersensitivity reactions. nih.govbritannica.com Mast cells are tissue-resident immune cells derived from hematopoietic progenitors that are strategically located at the body's interfaces with the external environment, such as the skin, respiratory tract, and gastrointestinal tract. frontiersin.orgnih.gov

According to immunological theory, the allergic response is initiated by a sensitization phase. An allergen prompts B-lymphocytes to produce specific Immunoglobulin E (IgE) antibodies, a process influenced by Th2 lymphocytes. nih.govfrontiersin.org This IgE then binds to high-affinity FcεRI receptors on the surface of mast cells. nih.govthermofisher.com Upon subsequent exposure, the allergen cross-links the bound IgE molecules, triggering a complex signaling cascade within the mast cell. thermofisher.com This activation signal leads to an influx of calcium ions, which is a critical step for the fusion of intracellular granules with the cell membrane, resulting in degranulation and the release of mediators. wikipedia.orgfrontiersin.org

This compound is classified as a mast cell stabilizer, a group of drugs that interfere with this activation and degranulation process. wikipedia.orgnih.gov The theoretical mechanism for many mast cell stabilizers involves the blockade of IgE-regulated calcium channels, preventing the necessary rise in intracellular calcium for granule release. wikipedia.org In vitro studies confirm that this compound is a potent inhibitor of antigen-induced, IgE-mediated histamine release from passively sensitized rat peritoneal mast cells. nih.gov Research has demonstrated its ability to preserve mast cell structure in experimental models of contact dermatitis. nih.gov

The potency of this compound as a mast cell stabilizer has been quantified and compared with other compounds, such as cromoglycate (cromolyn sodium).

| Compound | Assay | Potency Metric | Value | Source |

|---|---|---|---|---|

| This compound | Antigen-induced histamine release (in vitro) | IC₅₀ | 0.25 µM | nih.gov |

| Cromoglycate | Antigen-induced histamine release (in vitro) | IC₅₀ | 1.5 µM | nih.gov |

| This compound | Rat passive cutaneous anaphylaxis (oral) | ID₅₀ | 0.65 mg/kg | nih.gov |

| This compound | Rat anaphylactic bronchospasm (oral) | ID₅₀ | 0.022 mg/kg | nih.gov |

IC₅₀: Half maximal inhibitory concentration; ID₅₀: Half maximal effective inhibitory dose.

These findings illustrate that this compound is significantly more potent than cromoglycate in vitro, supporting the immunological theory that its primary anti-allergic function is the regulation of mast cell degranulation. nih.gov

Biophysical and Chemical Concepts of Compound Transmembrane Permeation and Transport

For an intracellularly acting drug like a mast cell stabilizer to be effective, it must first cross the cell membrane to reach its molecular targets, such as ion channels or signaling proteins. wikipedia.orgnih.gov The ability of a compound to do so is governed by fundamental biophysical and chemical principles of transmembrane permeation and transport. nih.govchemrxiv.org

The primary barrier to cellular entry is the plasma membrane, a lipid bilayer that is inherently permeable to small, uncharged, lipophilic molecules and less permeable to charged, polar, or large molecules. nih.gov The movement of compounds across this barrier can occur via several mechanisms, with passive diffusion being a key route for many pharmaceutical agents. acs.org This process is driven by the concentration gradient of the compound across the membrane and is heavily influenced by the compound's physicochemical properties. libretexts.org

Key chemical properties influencing passive diffusion include:

Lipophilicity: The lipid-loving nature of a molecule, often quantified by its partition coefficient (logP), determines how readily it can enter the hydrophobic core of the membrane.

Ionization State (pKa): this compound is a propenoic acid derivative, indicating it has an acidic functional group. ncats.io The charge of a molecule, which depends on its pKa and the surrounding pH, significantly affects its ability to cross the lipid membrane. acs.org Generally, the un-ionized, neutral form of a molecule permeates more easily than its ionized, charged counterpart. acs.org

Molecular Size and Shape: Smaller molecules typically diffuse more readily across the membrane than larger ones.

While specific transport studies on this compound are not widely detailed, its demonstrated oral activity in animal models implies that it possesses the necessary biophysical characteristics to be absorbed from the gastrointestinal tract and to permeate target cell membranes to exert its mast cell-stabilizing effect. nih.gov The theoretical framework suggests that this compound, as a relatively small molecule, likely crosses the mast cell membrane via passive diffusion, where it can then interfere with the intracellular signaling pathways, possibly by modulating calcium influx, to prevent degranulation. nih.govwikipedia.org

Advanced Research Perspectives and Future Directions

Integration of Omics Technologies for Comprehensive Mechanistic Insight

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for gaining a comprehensive understanding of Tiacrilast's mechanism of action. While specific studies integrating omics with this compound research were not prominently found in the search results, the general principle of using omics in drug discovery is well-established. researchgate.netdbkgroup.org These technologies can provide a global view of the biological changes induced by this compound at a molecular level. By analyzing changes in gene expression, protein profiles, or metabolic pathways in response to this compound treatment, researchers can identify key molecular targets and downstream effects. This can reveal previously unknown pathways influenced by the compound, offering deeper insights beyond initial observations, such as mast cell stabilization. vulcanchem.com Integrating data from different omics layers can help construct a more complete picture of the drug's interaction with biological systems, potentially identifying biomarkers of response or resistance and uncovering the intricate network of cellular events affected by this compound.

Development of Novel High-Throughput Screening Platforms for this compound Analogue Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds against specific biological targets. bmglabtech.comnih.gov For this compound, developing novel HTS platforms could significantly accelerate the discovery of analogues with improved potency, selectivity, or pharmacokinetic properties. bmglabtech.com These platforms could be designed to screen for compounds that exhibit enhanced mast cell stabilization, modulate specific ion channels involved in mast cell activation, or target other relevant pathways identified through mechanistic studies. vulcanchem.com HTS typically involves miniaturization, automation, and advanced detection systems to process thousands to millions of compounds efficiently. bmglabtech.comnih.govyoutube.com

Interactive Table 1: Key Components of High-Throughput Screening Platforms

| Component | Function |

| Liquid Handling | Precise dispensing of small volumes of liquids and compounds. |

| Robotics | Automation of repetitive tasks for increased speed and efficiency. |

| Plate Readers | Detection of biological or chemical signals (e.g., fluorescence, absorbance). |

| Compound Libraries | Collections of diverse chemical structures for screening. |

| Software | Control of instrumentation and data processing/analysis. |

Developing novel platforms might involve incorporating more complex cellular models, 3D culture systems, or specific assay formats tailored to the unique properties of this compound and its target pathways. nih.govdrugtargetreview.com The goal is to identify "hits" or "leads" from large compound libraries that can serve as starting points for further chemical optimization. bmglabtech.com

Methodological Advancements for Enhanced Translational Potential in Preclinical Research

Improving the translational potential of preclinical research for compounds like this compound is crucial for increasing the likelihood of success in clinical trials. cos.iobihealth.org This involves refining preclinical study designs and methodologies to better predict human outcomes. bihealth.orgnih.gov One area of focus is the development and utilization of more physiologically relevant in vitro and in vivo models that closely mimic human disease conditions. bihealth.orgnih.gov This could include using primary human cells, induced pluripotent stem cell-derived models, or genetically engineered animal models that more accurately reflect the complexity of human immune responses. nih.gov

Furthermore, advancements in preclinical study design, such as incorporating systematic heterogenization and generalizability tests, can help assess the robustness of findings across different conditions and reduce the risk of variability. nih.gov Implementing rigorous data analysis plans and increasing transparency in reporting are also critical methodological advancements that enhance translational potential. nih.gov The concept of "coclinical trials," where drug efficacy is tested in parallel in animal models and humans with aligned study designs, represents a significant advancement in bridging the preclinical-clinical gap. bihealth.org

Exploration of Structure-Activity Relationships beyond Initial Research Focus

Understanding the Structure-Activity Relationship (SAR) of this compound is fundamental for rational drug design and optimization. gardp.orgwikipedia.orgpharmacologymentor.com While initial research may have focused on specific structural features related to mast cell stabilization, future directions involve a more comprehensive exploration of how modifications to different parts of the this compound molecule affect its various biological activities. vulcanchem.comgardp.org This includes investigating the impact of substitutions on the quinazoline (B50416) core, the propenoate moiety, and the methylthio group on potency, selectivity, metabolic stability, and off-target effects. vulcanchem.comctdbase.org

Addressing Challenges in Preclinical Research Reproducibility and Generalizability for this compound Studies

Challenges in reproducibility and generalizability are significant hurdles in preclinical research, contributing to the high failure rate of drugs in clinical development. cos.ioparkinsonsroadmap.orgnih.gov For this compound studies, addressing these challenges is paramount to ensure the reliability and applicability of preclinical findings. Factors contributing to poor reproducibility include inadequate documentation of methods, lack of transparency in reporting, small sample sizes, and insufficient statistical rigor. cos.ioparkinsonsroadmap.orgd-nb.info

Future research should emphasize the implementation of rigorous experimental design principles, including proper randomization, blinding, and sample size determination. cos.iod-nb.info Detailed and transparent reporting of methods and results, including the sharing of raw data and protocols, is essential for enabling independent verification of findings. nih.govparkinsonsroadmap.orgnih.gov Utilizing standardized reagents and ensuring their quality control can also mitigate sources of variability. cos.io Furthermore, conducting multi-batch and multicenter studies can help assess the generalizability of this compound's effects across different laboratory settings and experimental conditions. nih.gov Adopting a culture of open science and preregistration of study designs can further enhance the credibility and reproducibility of preclinical research on this compound. cos.ionih.gov

Q & A

Q. What are the key considerations for synthesizing and characterizing Tiacrilast in preclinical studies?

Methodological Answer:

- This compound (C₁₂H₁₀N₂O₃S) synthesis involves condensation reactions, with intermediates requiring rigorous purification via column chromatography or recrystallization. Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) for functional group verification, and high-performance liquid chromatography (HPLC) for purity assessment (>95%).

- For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations. Cross-validate spectral data against literature values for (E)-6-(methylthio)-4-oxo-3(4H)-quinazolineacrylic acid derivatives .

- Ensure compliance with IUPAC nomenclature and report melting points (±2°C range) to confirm identity .

Q. How can researchers ensure experimental reproducibility when evaluating this compound’s anti-allergic activity?

Methodological Answer:

- Standardize in vitro assays (e.g., histamine receptor binding assays) using positive controls (e.g., cetirizine) and consistent cell lines (e.g., RBL-2H3 mast cells).

- Report IC₅₀ values with 95% confidence intervals and triplicate measurements. Include batch-to-batch variability analysis for this compound samples.

- Predefine exclusion criteria for outliers and use statistical tools (e.g., Grubbs’ test) to validate data integrity .

Q. Which analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d₄) to minimize matrix effects.

- Validate methods per FDA guidelines: assess linearity (R² > 0.99), accuracy (85–115%), and precision (CV < 15%) across relevant concentrations (1–1000 ng/mL).

- Cross-check against UV-Vis spectrophotometry for absorbance peaks near 270 nm, correlating with the quinazoline moiety .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s dose-response relationships across studies?

Methodological Answer:

- Conduct sensitivity analysis to identify confounding variables (e.g., animal strain differences, administration routes). Replicate experiments under controlled conditions (e.g., fixed pH, temperature).

- Apply meta-analysis tools (e.g., random-effects models) to aggregate data from independent studies, adjusting for publication bias via funnel plots .

- Explore pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile in vitro/in vivo discrepancies .

Q. What in vitro models are optimal for studying this compound’s pharmacokinetic interactions?

Methodological Answer:

- Use Caco-2 cell monolayers for intestinal permeability assessment (Papp > 1×10⁻⁶ cm/s indicates high absorption).

- Evaluate cytochrome P450 inhibition (e.g., CYP3A4, CYP2D6) using human liver microsomes and probe substrates (e.g., midazolam).

- Simulate hepatic metabolism via primary hepatocyte co-cultures and quantify metabolites (e.g., sulfoxide derivatives) via high-resolution mass spectrometry (HRMS) .

Q. How can molecular docking studies validate this compound’s selectivity for histamine H₁ receptors?

Methodological Answer:

- Perform homology modeling of the H₁ receptor (UniProt ID P35367) using templates like the β₂-adrenergic receptor (PDB: 2RH1).

- Dock this compound into the binding pocket with AutoDock Vina, prioritizing poses with hydrogen bonds to Asn198 and hydrophobic interactions with Phe432.

- Validate predictions via site-directed mutagenesis and radioligand displacement assays .

Q. What strategies detect and quantify this compound metabolites in complex biological systems?

Methodological Answer:

- Employ HRMS (Q-Exactive Orbitrap) with data-dependent acquisition (DDA) to identify phase I/II metabolites. Use m/z 262.0388 (exact mass of parent ion) for targeted screening.

- Apply neutral loss filtering (e.g., –CH₃S for demethylation) and fragment ion matching (m/z 155.0321 for quinazoline core).

- Confirm structures with NMR after semi-preparative HPLC isolation .

Q. How can researchers design studies to investigate this compound’s synergistic effects with other immunomodulators?

Methodological Answer:

- Use factorial design (2×2 matrix) to test combinations (e.g., this compound + dexamethasone). Assess synergy via Chou-Talalay combination indices (CI < 1).

- Monitor cytokine profiles (IL-4, IL-13) in THP-1 macrophages and primary T-cells.

- Apply transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., NF-κB, JAK-STAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。